Adamantanacetamide

Description

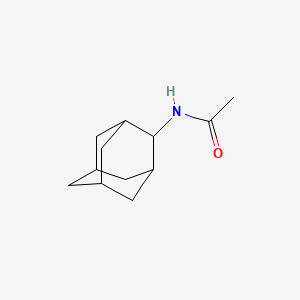

Adamantanacetamide (IUPAC name: N-(1-Adamantyl)acetamide) is a chemically modified adamantane derivative characterized by the substitution of an acetamide group at the 1-position of the adamantane cage. Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol and a CAS registry number of 880-52-4 . The compound appears as a white to light yellow crystalline powder with a melting point of 148–149°C and a boiling point of 354°C at standard pressure. Its density is 1.08 g/cm³, and it is primarily utilized in research settings, particularly in medicinal chemistry and materials science, due to the stability imparted by the adamantane backbone and the functional versatility of the acetamide group .

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-(2-adamantyl)acetamide |

InChI |

InChI=1S/C12H19NO/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3,(H,13,14) |

InChI Key |

OFEZUSBZKMXQEU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C2CC3CC(C2)CC1C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Ritter Reaction: One common method for synthesizing Adamantanacetamide involves the Ritter reaction. This process starts with adamantane, which is reacted with acetonitrile and sulfuric acid to form the intermediate N-(1-adamantyl)acetamide.

Bromination and Amide Formation: Another method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with acetonitrile in the presence of sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and minimize the use of toxic reagents or solvents, making it more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Adamantanacetamide can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The compound can also undergo substitution reactions, where functional groups on the adamantane core are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nucleophiles.

Major Products Formed:

Oxidation: Oxidized adamantane derivatives.

Reduction: Reduced amide derivatives.

Substitution: Substituted adamantane derivatives.

Scientific Research Applications

Adamantanacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Adamantanacetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

Pathways Involved: this compound can affect cellular pathways related to inflammation and immune response, contributing to its antiviral and antibacterial effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The adamantane core is a tricyclic hydrocarbon renowned for its diamondoid geometry, which confers rigidity, lipophilicity, and metabolic stability. Modifications at the 1-position with functional groups such as amines, carboxylic acids, or acetamides yield derivatives with distinct physicochemical and biological properties. Below is a comparative analysis of Adamantanacetamide and key analogs:

Table 1: Structural and Functional Properties

Research Findings and Trends

- Bioavailability : this compound’s lipophilicity (logP ~2.5) may improve blood-brain barrier penetration compared to polar derivatives like Adamantane-1-carboxylic acid (logP ~1.8) .

- Metabolic Stability : The acetamide group in this compound resists hepatic oxidation better than primary amines (e.g., Amantadine), which undergo rapid CYP450-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.